molecular formula C18H24N2O6S2 B3290736 4-methoxy-N-(2-methoxyethyl)-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 867042-60-2

4-methoxy-N-(2-methoxyethyl)-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B3290736
CAS No.: 867042-60-2
M. Wt: 428.5 g/mol
InChI Key: LQNRBRUAFPLFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(2-methoxyethyl)-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a polyfunctional sulfonamide derivative characterized by:

  • A 4-methoxybenzene sulfonamide core, a common scaffold in medicinal chemistry due to its bioisosteric resemblance to carboxylic acids and tunable electronic properties.
  • A 2-methoxyethyl group attached to the sulfonamide nitrogen, enhancing solubility and metabolic stability compared to alkyl or aryl substituents .

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S2/c1-14-5-7-15(8-6-14)28(23,24)20(2)17-13-16(9-10-18(17)26-4)27(21,22)19-11-12-25-3/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNRBRUAFPLFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(2-methoxyethyl)-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in the realm of antimicrobial and anticancer effects. This article reviews its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Sulfonamide group : Known for its antibacterial properties.
  • Methoxy groups : Contributing to its lipophilicity and potentially enhancing its biological activity.
  • Aromatic rings : Implicated in interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C16H21N2O4S
  • Molecular Weight : 351.42 g/mol

Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by targeting the bacterial folic acid synthesis pathway. Recent studies have shown that modifications in sulfonamide structures can lead to enhanced antibacterial efficacy.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameActivityTarget BacteriaReference
4-Methoxy-N-(2-methoxyethyl)-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamideModerateE. coli, S. aureus
4-Methoxy-N-(2-methylphenyl)benzenesulfonamideHighS. pneumoniae
Other derivativesVariableVarious strains

Anticancer Activity

Recent investigations have indicated that sulfonamide derivatives exhibit significant anticancer properties, particularly through mechanisms involving the inhibition of tubulin polymerization. This action disrupts mitosis in cancer cells.

Case Study: SMART Agents

A series of compounds structurally related to this sulfonamide have demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges due to structural modifications. These modifications include variations in the "A", "B", and "C" rings of the compound .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Folic Acid Synthesis : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria.
  • Tubulin Polymerization Inhibition : Similar to other anticancer agents, it may prevent tubulin assembly into microtubules, thus blocking cell division.

Hybridization Approaches

Recent research has focused on hybridizing sulfonamides with various heterocycles to enhance their pharmacological profiles. These hybrids have shown improved biological activities across multiple assays, indicating a promising direction for drug development .

Summary of Findings from Literature

  • Antibacterial Studies : The compound exhibits moderate antibacterial activity against common pathogens.
  • Anticancer Potential : Structural analogs show significant promise in inhibiting cancer cell proliferation.
  • Hybrid Compounds : Combining sulfonamides with other active moieties has led to compounds with broader therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Bioactivity Trends :

  • Simpler sulfonamides (e.g., ) focus on crystallography and preliminary bioactivity, while complex derivatives (e.g., ) prioritize target engagement via bulky substituents .
  • The target compound’s dual sulfonamide groups may enhance binding to enzymes like carbonic anhydrase, though this requires validation .

Substituent Effects :

  • Methoxy groups (4-OMe in target compound, ) improve water solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., ’s indole-CF₃O) increase metabolic stability but risk steric clashes in binding pockets .

Synthetic Complexity :

  • The target compound’s N-methyl-4-methylbenzenesulfonamido group likely requires multi-step synthesis, similar to ’s oxazole-sulfamoyl derivative .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

  • Methodological Answer : A robust synthesis involves sequential sulfonamide coupling and functional group protection. For example, amide bond formation can be achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients). Key factors affecting yield include stoichiometric ratios of reagents (e.g., 1.2 equivalents of sulfonyl chloride), reaction temperature (0–25°C), and anhydrous conditions to prevent hydrolysis .

Q. Table 1: Representative Yields from Analogous Syntheses

Intermediate StepReagents/ConditionsYield (%)
Amide CouplingEDC/HOBt, 0°C37–73
SulfonylationTCICA, CH3CN53–62
Adapted from benzenesulfonamide synthesis protocols .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm for OCH3, aromatic protons at δ 6.8–7.5 ppm).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C19H25N2O6S2).
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can solvent systems be optimized for purification via column chromatography?

  • Methodological Answer : Use polarity gradients (e.g., hexane:ethyl acetate from 8:2 to 1:1) to separate sulfonamide derivatives. For polar byproducts, add 1–5% methanol to the eluent. Monitor fractions by TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of benzenesulfonamide derivatives?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., THP-1 for NLRP3 inflammasome inhibition) and control compounds (e.g., MCC950).
  • Purity Validation : Ensure >99% purity via HPLC and confirm absence of endotoxins.
  • Structural Confirmation : Compare crystallographic data (e.g., CCDC entries for analogous sulfonamides) to rule out polymorphic variations .

Q. What computational strategies elucidate binding mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 (PDB: 6NPY). Prioritize residues like Arg578 and Glu606 for hydrogen bonding.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :
  • Analog Synthesis : Modify the methoxyethyl group (e.g., replace with cyclopropyl or fluorinated chains).
  • Bioactivity Testing : Screen analogues for IC50 against IL-1β release (ELISA) and selectivity over related targets (e.g., CB1/CB2 receptors).
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and activity .

Q. What experimental design principles optimize reaction scalability in flow chemistry?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (residence time, temperature, catalyst loading) using a central composite design.
  • Continuous-Flow Reactors : Use micromixer channels to enhance heat/mass transfer. Monitor in-line via UV-Vis spectroscopy.
  • Case Study : A 72% yield improvement was achieved for a diazomethane derivative by adjusting flow rates from 0.5 to 2.0 mL/min .

Data Contradiction Analysis

Q. How to address conflicting reports on the metabolic stability of sulfonamide derivatives?

  • Methodological Answer :
  • In Vitro Models : Compare hepatic microsomal stability (human vs. rodent) with CYP450 cofactors.
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation (LC-MS/MS).
  • Literature Review : Reconcile discrepancies by controlling for assay conditions (e.g., pH, NADPH concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(2-methoxyethyl)-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(2-methoxyethyl)-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.